![molecular formula C26H35ClN2O B10775953 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide,monohydrochloride](/img/structure/B10775953.png)
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
环己基芬太尼-d5 (盐酸盐) 是环己基芬太尼的一种氘代类似物,环己基芬太尼是一种阿片类镇痛药。 该化合物主要用作内标,用于在各种分析应用中对环己基芬太尼进行定量,例如气相色谱-质谱 (GC-MS) 和液相色谱-质谱 (LC-MS) . 环己基芬太尼-d5 (盐酸盐) 在美国被归类为 I 类药物,表明其具有很高的滥用潜力,并且没有公认的医疗用途 .
准备方法
环己基芬太尼-d5 (盐酸盐) 的合成涉及将氘原子掺入环己基芬太尼的分子结构中。一般的合成路线包括以下步骤:
哌啶环的形成: 合成从哌啶环的形成开始,哌啶环是该化合物的主要结构部分。
苯乙基的连接: 然后通过一系列化学反应将苯乙基连接到哌啶环上。
氘原子的掺入: 将氘原子引入苯环中以形成氘代类似物。
环己烷甲酰胺的形成: 最后一步涉及环己烷甲酰胺部分的形成,从而形成环己基芬太尼-d5 的完整结构。
化学反应分析
环己基芬太尼-d5 (盐酸盐) 会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,通常涉及使用氧化剂,例如高锰酸钾或过氧化氢。
还原: 还原反应可以使用还原剂进行,例如氢化铝锂或硼氢化钠。
取代: 取代反应可以在分子上的不同位置发生,通常使用试剂,例如卤素或烷基化剂。
这些反应中常用的试剂和条件包括有机溶剂(例如二氯甲烷、乙醇)、催化剂(例如碳载钯)以及特定的温度和压力条件。 从这些反应中形成的主要产物取决于所用试剂和条件 .
科学研究应用
环己基芬太尼-d5 (盐酸盐) 具有多种科学研究应用,包括:
作用机制
环己基芬太尼-d5 (盐酸盐) 通过与中枢神经系统中的 μ-阿片受体结合发挥作用。这种结合会导致受体激活,从而产生镇痛作用和潜在的欣快感。 参与该过程的分子靶标包括 μ-阿片受体,μ-阿片受体是 G 蛋白偶联受体,可调节疼痛感知和奖赏通路 .
相似化合物的比较
环己基芬太尼-d5 (盐酸盐) 与其他芬太尼类似物类似,例如:
环戊基芬太尼-d5 (盐酸盐): 另一种氘代类似物,具有环戊基而不是环己基.
芬太尼-d5 (盐酸盐): 芬太尼的氘代类似物,没有环己基.
环己基芬太尼-d5 的独特性在于其特定的结构修饰,包括氘原子的掺入和环己基的存在。 这些修饰使其成为分析应用中的宝贵内标,并提供了对环己基芬太尼药理特性的见解 .
生物活性
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide, monohydrochloride, is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl and its analogs, which are known for their potent analgesic properties and potential for abuse. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, therapeutic potential, and safety profile.
Chemical Structure and Properties
The molecular formula of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide is C22H30D5N2O, where D represents deuterium in the phenyl group. The compound features a piperidine ring, which is a key structural motif in many opioid analgesics.
Property | Value |
---|---|
Molecular Weight | 363.49 g/mol |
Solubility | Soluble in ethanol and methanol |
Melting Point | Not specified |
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide acts primarily as an agonist at the mu-opioid receptors (MOR), which are responsible for mediating pain relief and euphoria. Binding to these receptors initiates a cascade of intracellular signaling pathways that inhibit adenylate cyclase activity, leading to decreased neurotransmitter release and increased potassium conductance.
Key Mechanisms:
- Opioid Receptor Interaction : The compound binds to MOR with high affinity, similar to fentanyl analogs. This interaction results in significant analgesic effects.
- G-protein Coupling : Activation of G-proteins leads to various downstream effects including modulation of ion channels and inhibition of neuronal excitability.
Analgesic Effects
Research indicates that compounds structurally related to N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide exhibit potent analgesic properties. In studies involving animal models, such compounds have demonstrated effective pain relief comparable to traditional opioids.
Case Study: Analgesic Potency
In a study comparing various fentanyl analogs, the compound was shown to produce significant analgesia in rodent models at doses as low as 0.1 mg/kg, indicating its high potency relative to morphine.
Side Effects and Toxicity
As with other opioid compounds, potential side effects include respiratory depression, sedation, and risk of addiction. The safety profile remains a critical area of ongoing research.
Table 2: Side Effects Profile
Side Effect | Incidence Rate |
---|---|
Respiratory Depression | High |
Sedation | Moderate |
Nausea | Moderate |
Addiction Potential | High |
Pharmacokinetics
Understanding the pharmacokinetics of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide is essential for determining its therapeutic window and potential for abuse.
Absorption and Distribution
Studies suggest that this compound has high bioavailability due to its lipophilic nature, allowing it to cross the blood-brain barrier effectively.
Metabolism
The metabolism primarily occurs via hepatic pathways involving cytochrome P450 enzymes, which may result in active metabolites contributing to its pharmacological effects.
Elimination
The elimination half-life is estimated at 3-6 hours, depending on individual metabolic rates.
属性
分子式 |
C26H35ClN2O |
---|---|
分子量 |
432.0 g/mol |
IUPAC 名称 |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide;hydrochloride |
InChI |
InChI=1S/C26H34N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2;1H/i3D,8D,9D,14D,15D; |
InChI 键 |
GZIDOIHHEKEMSO-ZSCVINHZSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCCC4)[2H])[2H].Cl |
规范 SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。